The synthesis of Myoview involves several steps to prepare technetium-99m tetrofosmin. The primary method includes the reaction of tetrofosmin with technetium-99m from an aqueous pertechnetate generator. The process requires careful handling due to the sensitivity of tetrofosmin to atmospheric oxygen, necessitating an inert atmosphere during synthesis. A notable method described involves using 1,2-dibromo[U-14C]ethane for labeling purposes, which facilitates the introduction of carbon-14 into the ligand structure .
The molecular formula for Myoview is , indicating a complex structure with multiple phosphorus-containing groups that enhance its properties as a radiopharmaceutical. The structure features a tetrofosmin backbone that includes bisphosphine moieties, crucial for its function in imaging .
Myoview undergoes specific chemical reactions when administered intravenously. Upon injection, it binds to myocardial cells where it accumulates based on blood flow and tissue viability. This accumulation allows for scintigraphic imaging to delineate areas of ischemia or infarction .
The mechanism of action of Myoview primarily involves its accumulation in myocardial tissues. Following intravenous administration, technetium-99m tetrofosmin diffuses into cardiac cells proportionally to blood flow. Areas with reduced blood flow (ischemia) show decreased accumulation of the radiotracer, allowing for differentiation between healthy and compromised myocardial regions .
Myoview exhibits several key physical and chemical properties that contribute to its efficacy as a diagnostic agent:
Relevant data indicate that Myoview maintains integrity under specified storage conditions, ensuring reliable performance during imaging procedures .
Myoview is extensively used in clinical settings for various applications:
Technetium-99m tetrofosmin emerged in the 1990s as part of a concerted effort to develop improved Tc-99m-based myocardial perfusion imaging agents, overcoming limitations of thallium-201 (Tl-201) and early technetium agents. Its development stemmed from research into diphosphine carrier molecules capable of efficiently chelating Tc-99m and facilitating myocardial uptake. Tetrofosmin, the ligand in Myoview, is chemically identified as 6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane [3] [9].
The radiopharmaceutical is prepared via a kit-based lyophilized formulation containing tetrofosmin, stannous chloride (as a reducing agent), disodium sulphosalicylate, sodium D-gluconate, and sodium hydrogen carbonate, sealed under nitrogen. Reconstitution involves adding sterile, pyrogen-free sodium pertechnetate (Tc-99m) in saline, resulting in a clear solution with a pH of 7.5-9.0. The resulting complex has the chemical formula C~36~H~80~O~10~P~4~Tc and a molecular weight of 895 g/mol [1] [3] [9]. FDA approval was granted based on clinical trials demonstrating its efficacy for delineating ischemic and infarcted myocardium and assessing left ventricular function. Marketed by GE Healthcare, Myoview provided a reliable alternative with practical advantages over existing agents [1] [9].
Myoview functions as a myocardial perfusion tracer, accumulating in viable cardiomyocytes in proportion to regional blood flow. Its uptake mechanism involves passive diffusion across the sarcolemma as a lipophilic cation, followed by sequestration within the cytoplasm, primarily associated with mitochondria, driven by the negative transmembrane potential. While its first-pass extraction fraction (~50-60%) is lower than ideal, it remains sufficient for clinical imaging and underestimates flow less severely than some alternatives at high flow rates [3] [6].
Key pharmacokinetic properties underpin its clinical utility:
Table 1: Key Pharmacokinetic Properties of Tc-99m Tetrofosmin (Myoview)
Property | Value/Characteristic | Clinical Significance |
---|---|---|
First-Pass Extraction | ~50-60% | Moderate; underestimates very high flows but adequate for perfusion defect detection |
Peak Myocardial Uptake | ~5 minutes post-injection | Enables rapid imaging post-stress |
Myocardial Washout | Very slow (<10% over 4 hours) | Minimal redistribution; separate injections needed for stress/rest |
Primary Clearance | Renal (40%) & Hepatobiliary/Fecal (26% in 48h) | Requires patient hydration and frequent voiding |
Heart-to-Liver Ratio Timeline | Improves significantly by 30-60 min | Earlier imaging possible (15-60 min) vs. sestamibi |
Within MPI protocols, Tc-99m tetrofosmin is integral to stress-rest SPECT imaging. Patients typically receive injections at peak exercise (treadmill or bicycle) or pharmacologic stress (e.g., adenosine, regadenoson, dobutamine), followed by imaging starting 15-60 minutes later. A separate rest injection is administered, often using a lower dose for the first study (stress-first or rest-first protocols) [1] [9]. Beyond perfusion assessment, gated SPECT acquisitions with Myoview allow reliable quantification of left ventricular (LV) function parameters, including LV ejection fraction (LVEF) and regional wall motion. This provides a comprehensive cardiac evaluation in a single study [1] [9]. While SPECT MPI faces competition from PET with superior resolution and flow quantification, Myoview remains a cornerstone due to widespread SPECT availability and proven prognostic value [2] [8].
Myoview occupies a distinct position within the arsenal of myocardial perfusion tracers, offering specific advantages and limitations compared to Tl-201 and Tc-99m sestamibi.
Uptake Mechanism & Redistribution: Tl-201, a potassium analog, relies on active transport via the Na+/K+ ATPase pump and exhibits significant redistribution over time, enabling viability assessment with a single injection but potentially complicating imaging timing. Tc-99m tetrofosmin shows minimal redistribution, requiring separate injections for stress and rest imaging but providing "snapshots" of perfusion at the time of injection [3] [6]. Large clinical studies like the ROBUST trial found that while stress defect severity was slightly greater with Tl-201, overall diagnostic accuracy for detecting angiographically significant CAD was comparable between Tl-201, Tc-99m sestamibi, and Tc-99m tetrofosmin, with no statistically significant differences in sensitivity or specificity [5].
Versus Tc-99m Sestamibi:
Extraction & Performance: Both agents exhibit similar myocardial uptake (~1-2% of injected dose) and first-pass extraction (~50-60% for tetrofosmin vs. ~60% for sestamibi), with both underestimating flow at high rates. Studies generally show comparable diagnostic accuracy for detecting CAD and assessing LV function between the two technetium agents [5] [6]. The ROBUST trial found no significant differences in summed stress scores, summed rest scores, or overall image quality between sestamibi and tetrofosmin during stress imaging. However, tetrofosmin demonstrated significantly better image quality during rest imaging compared to sestamibi, attributed to its more favorable biodynamics [5].
Positioning Relative to PET Tracers:PET MPI tracers (Rubidium-82, ¹³N-ammonia, ¹⁵O-water) offer superior spatial resolution, sensitivity, and the ability for absolute myocardial blood flow quantification. However, they face limitations: short half-lives (Rb-82: 76 sec; ¹³N-ammonia: 10 min; ¹⁵O-water: 2 min) requiring on-site generators or cyclotrons, and impracticality with treadmill exercise stress [2] [8]. Tc-99m tetrofosmin, with its 6-hour half-life and kit-based preparation, remains vastly more accessible for most centers equipped with SPECT cameras. The development of ¹⁸F-labeled PET perfusion tracers like Flurpiridaz (half-life ~110 minutes) promises improved image resolution and exercise stress compatibility, potentially challenging SPECT's dominance. However, current availability and cost favor the continued widespread use of established SPECT agents like Myoview [2] [8].
Table 2: Comparison of Key Characteristics of Major Myocardial Perfusion Imaging Tracers
Tracer | Mechanism | Half-Life | Extraction Fraction (%) | Typical Imaging Start Post-Injection | Key Advantages | Key Limitations |
---|---|---|---|---|---|---|
Tc-99m Tetrofosmin (Myoview) | Lipophilic cation, mitochondrial sequestration | 6 hours | ~50-60 | Stress: 15 min; Rest: 30-60 min | Faster liver clearance than sestamibi; Kit preparation; Gated SPECT for LVEF | Lower extraction than ideal; Underestimates high flow; Separate inj. for stress/rest |
Tc-99m Sestamibi | Lipophilic cation, mitochondrial sequestration | 6 hours | ~60 | Stress: 45-60 min; Rest: 45-60 min | High target-to-background; Kit preparation; Gated SPECT for LVEF | Slower liver clearance; Underestimates high flow; Separate inj. for stress/rest |
Thallium-201 | K+ analog, Na+/K+ ATPase | 73 hours | ~85 | 5-10 min (stress); 3-4h (redistribution) | Redistribution allows viability assessment; High extraction | Low energy; High radiation dose; Significant redistribution; More attenuation artifacts |
Rubidium-82 (PET) | K+ analog | 76 sec | ~65 | Immediate dynamic imaging | PET resolution/sensitivity; Absolute flow quantitation; Short protocol | Very short half-life (Generator); High positron range limits resolution; No exercise stress |
¹³N-Ammonia (PET) | Metabolic trapping (glutamine) | 10 min | ~80 | Dynamic imaging post-injection | PET resolution/sensitivity; High extraction; Absolute flow quantitation | Requires on-site/nearby cyclotron; Challenging for exercise stress |
Flurpiridaz (¹⁸F PET - Investigational) | Mitochondrial complex I inhibitor | 110 min | ~94 | 40-90 min (proposed) | High extraction/resolution; Absolute flow quantitation; Long half-life enables exercise stress & unit doses | Limited availability (clinical trials); Higher cost vs SPECT? |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7